2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)a cetamide
Description
BenchChem offers high-quality 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)a cetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)a cetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15FN6OS |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15FN6OS/c1-10-4-5-12(7-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-3-2-6-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
SSKBXDIATKDLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various triazole compounds are reported to be effective against a range of bacteria, including Gram-positive and Gram-negative strains. The presence of the triazole ring is crucial for this activity.
- A study indicated that derivatives with electron-withdrawing groups, such as fluorine in the phenyl ring, enhance the antimicrobial efficacy due to increased electron affinity, which facilitates interactions with microbial targets .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 32 |
| Triazole B | Escherichia coli | 16 |
| 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide | Pseudomonas aeruginosa | 8 |
Antitumor Activity
The compound has also shown promise in cancer research:
- Cell Line Studies : In vitro studies using various cancer cell lines have revealed that the compound exhibits cytotoxic effects. For instance, it has been tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating significant anti-proliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.5 |
| MCF7 | 7.0 |
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cancer cell proliferation, potentially disrupting their function and leading to apoptosis .
Case Studies
Several case studies highlight the biological activity of similar triazole compounds:
- Case Study 1 : A derivative structurally similar to the target compound was found to inhibit the growth of multiple cancer cell lines through apoptosis induction via caspase activation.
- Case Study 2 : Research on another triazole derivative demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus, indicating the potential for developing new antibiotics based on this scaffold.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties . Studies have shown that triazole derivatives often exhibit significant biological activity due to their ability to interact with various biological targets.
- Anticancer Activity : Research indicates that compounds similar to this acetamide can inhibit cancer cell proliferation. For instance, derivatives of triazoles have been shown to exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : The presence of the pyridine and triazole rings enhances the compound's ability to act against bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Agricultural Applications
The compound's structure suggests potential use as a pesticidal agent . Research into thienylpyridyl-containing compounds has demonstrated effectiveness against various pests.
- Insecticidal Activity : Preliminary studies indicate that derivatives of this compound may possess insecticidal properties, making them candidates for developing new agrochemicals . The mechanism likely involves disrupting normal physiological processes in target insects.
Material Science
The unique chemical structure allows for potential applications in polymer chemistry and the development of advanced materials.
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties, such as enhanced thermal stability or specific electrical characteristics. Its thioether linkage may contribute to improved flexibility and durability in polymer matrices .
Case Study 1: Anticancer Evaluation
A study focusing on the synthesis of triazole-based compounds showed that specific modifications to the structure of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide resulted in enhanced anticancer activity against HCT-116 and MCF-7 cell lines. The evaluation utilized quantitative structure–activity relationship (QSAR) modeling to predict efficacy based on structural variations .
Case Study 2: Insecticidal Properties
Research conducted on thioether-containing acetamides revealed promising insecticidal activity at concentrations as low as 200 mg/L. This study highlighted the potential for developing environmentally friendly pesticides based on the compound's structure .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide group (-NHCOCH₃) undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Treatment with aqueous NaOH (2–5 M) at 80–100°C yields the corresponding carboxylic acid derivative via cleavage of the amide bond .
-
Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol at reflux replaces the acetamide group with substituted amine derivatives .
Example Reaction :
Oxidation of Thioether Linkage
The thioether (-S-) bond is susceptible to oxidation:
-
Formation of sulfoxide : Controlled oxidation with H₂O₂ (30%) or mCPBA at 0–25°C produces sulfoxide derivatives .
-
Formation of sulfone : Prolonged oxidation with KMnO₄ or excess H₂O₂ under acidic conditions yields sulfones .
Reaction Conditions :
| Oxidizing Agent | Product | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0–25°C | 65–78 | |
| KMnO₄ (aq. H₂SO₄) | Sulfone | 50–70°C | 55–62 |
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic and cycloaddition reactions:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in DMF/K₂CO₃ to form N-alkylated or N-acylated derivatives .
-
Coordination with metal ions : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom coordination, as demonstrated for analogous triazoles .
Example Reaction with Cu(NO₃)₂ :
Pyridyl Group Reactivity
The 3-pyridyl substituent undergoes typical aromatic substitution reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyridine’s 4-position .
-
Halogenation : Electrophilic bromination with Br₂/FeBr₃ yields 4-bromo-pyridyl derivatives.
Key Data :
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-pyridyl derivative | 48–53 |
| Bromination | Br₂/FeBr₃ | 4-Bromo-pyridyl derivative | 62–67 |
Fluorophenyl Group Modifications
The 3-fluoro-4-methylphenyl moiety participates in:
-
Electrophilic substitution : Friedel-Crafts acylation introduces acetyl groups at the para position .
-
Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes the fluorine atom, forming a des-fluoro derivative .
Example Reaction :
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for triazole derivatives:
-
Cyclization : Synthesis of fused heterocycles (e.g., thiadiazoles) in 85–97% yield within 31–68 seconds, compared to 9–19 hours conventionally .
-
Coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (2–5 min, 150°C) .
Comparative Data :
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclization | 9–19 hours | 31–68 seconds | +40–55% |
| Suzuki Coupling | 6–12 hours | 2–5 minutes | +25–35% |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming 4-amino-5-(3-pyridyl)-1,2,4-triazole-3-thiol and N-(3-fluoro-4-methylphenyl)acetamide fragments .
-
Hydrolytic Degradation : Unstable in strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to triazole ring opening.
Q & A
Q. What are the recommended synthetic routes for 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-fluoro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the triazole-thioether core followed by coupling with the acetamide moiety. A common approach includes:
Triazole Ring Formation : React 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) under reflux in ethanol or DMF .
Thioether Linkage : Introduce the thio group via nucleophilic substitution using chloroacetyl chloride or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
Acetamide Coupling : React the intermediate with 3-fluoro-4-methylaniline under Schotten-Baumann conditions (e.g., NaOH, dichloromethane/water biphasic system).
Optimization : Monitor reaction progression via TLC (silica gel, ethyl acetate/hexane) and adjust solvent polarity (DMF for solubility, DCM for phase separation). Purity can be enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the pyridyl proton signals (δ 8.5–9.0 ppm), triazole NH₂ (δ 5.5–6.0 ppm), and fluorophenyl aromatic protons (δ 7.0–7.5 ppm).
- HRMS (ESI+) : Verify molecular ion peaks matching the molecular formula (e.g., C₁₈H₁₆FN₅OS, expected [M+H]+ at m/z 370.12) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., Z’-LYTE™) at 10 μM concentration .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., pyridyl, fluorophenyl) in modulating bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-pyridyl group with 4-pyridyl or phenyl analogs to assess π-π stacking effects . Vary the fluorophenyl substituent (e.g., 3-Cl, 4-CH₃) to study steric/electronic impacts .
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., cancer cell viability via MTT assay).
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity trends .
Q. What computational strategies can predict binding modes and optimize interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Perform AutoDock Vina simulations using crystal structures of target proteins (e.g., PDB ID 1M17 for EGFR). Focus on hydrogen bonding with the triazole NH₂ and pyridyl N .
- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, GROMACS) to identify critical residues (e.g., Lys721 in EGFR) .
- QSAR Modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and molar refractivity .
Q. How should researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Replicate Experiments : Ensure identical assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HepG2 vs. MCF-7 variability) .
- Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize variability (e.g., solvent effects in DMSO stock solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
